N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-14-18(8-9-19(16)30-2)32(28,29)25-12-13-31-20(25)15-24-22(27)21(26)23-11-10-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWGLYIXCMMSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the oxazolidinone ring, followed by the introduction of the sulfonyl group and the oxalamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
Key Differences :
- Ring Size : The 6-membered oxazinan in offers greater conformational flexibility compared to the rigid oxazolidine.
- Electronic Effects : The nitro group () is strongly electron-withdrawing, while the methoxy and methyl groups (target compound) are electron-donating, influencing solubility and metabolic stability .
Sulfonyl Substituents
Impact :
Amide Linkages and Side Chains
Functional Implications :
Spectral Characterization
- IR Spectroscopy: Target Compound: Expected C=O (amide) stretch at ~1660–1680 cm⁻¹ and S=O (sulfonyl) at ~1150–1350 cm⁻¹. Compounds: Similar sulfonyl and amide peaks, with additional signals for nitro (1520 cm⁻¹) or C-F (1100 cm⁻¹) groups .
NMR :
- The 2-phenylethyl group in the target compound would show aromatic protons at δ 7.2–7.4 ppm and methylene protons at δ 3.5–4.0 ppm. Methoxy and methyl groups on the sulfonylphenyl ring would resonate at δ 3.8–4.0 and δ 2.3–2.5 ppm, respectively .
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide (CAS Number: 868983-93-1) is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that includes an oxazolidine ring, methoxy groups, and a sulfonamide moiety, which contribute to its reactivity and pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N4O7S |
| Molecular Weight | 484.6 g/mol |
| Purity | ~95% |
| Structure | Contains oxazolidine, sulfonyl, and methoxy groups |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Compounds with similar structures often exhibit significant pharmacological properties such as:
- Antineoplastic activity : Potential to inhibit tumor growth.
- Anti-inflammatory effects : Ability to reduce inflammation.
- Antibacterial and antifungal properties : Efficacy against bacterial and fungal infections.
Predicted Biological Activities
Using computational methods like the Prediction of Activity Spectra for Substances (PASS), the compound's potential biological activities were evaluated. The following table summarizes the predicted probabilities of various biological activities based on structural similarity with known active compounds.
| Activity Type | Probability (≥0.4) |
|---|---|
| Antineoplastic | 0.82 |
| Anti-inflammatory | 0.75 |
| Antibacterial | 0.68 |
| Antifungal | 0.65 |
These predictions suggest that the compound may be a candidate for further experimental studies in pharmacology.
Anticancer Properties
A study investigating structurally related oxazolidine derivatives highlighted their potential as anticancer agents by demonstrating inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells, likely mediated through the modulation of cell signaling pathways.
Anti-inflammatory Effects
Research on sulfonamide derivatives has shown promising anti-inflammatory effects in animal models. These compounds inhibited pro-inflammatory cytokines and reduced edema in carrageenan-induced paw edema models.
Antimicrobial Activity
In vitro studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction efficiency be monitored?
- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the oxazolidine and benzenesulfonyl moieties, followed by coupling with the phenethyl-ethanediamide group. Key steps include:
-
Sulfonylation : Introducing the 4-methoxy-3-methylbenzenesulfonyl group to the oxazolidine ring under anhydrous conditions.
-
Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated oxazolidine to the phenethyl-ethanediamide backbone .
-
Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress. For example, TLC with UV visualization can detect intermediates, while HPLC quantifies purity .
Table 1 : Example Reaction Conditions from Analogous Syntheses
Step Reagents/Conditions Monitoring Method Sulfonylation DCM, sulfonyl chloride, 0–5°C, 12 h TLC (Hex:EA 3:1) Amide Coupling EDC, HOBt, DMF, RT, 24 h HPLC (C18 column)
Q. Which analytical techniques are essential for confirming structural integrity, and what challenges might arise?
- Primary Techniques :
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and confirms substitution patterns. Challenges include signal overlap in aromatic regions (e.g., phenethyl group) and dynamic effects in the oxazolidine ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight but may struggle with sulfonyl group fragmentation .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures but requires high-quality single crystals, which are challenging to obtain due to the compound’s conformational flexibility .
Advanced Research Questions
Q. How can computational chemistry optimize this compound’s synthetic pathway?
- Approach :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in multi-step syntheses. For example, ICReDD’s workflow combines computational screening with experimental validation to prioritize viable reaction conditions .
- Solvent/Reagent Optimization : Machine learning models analyze solvent polarity and reagent reactivity databases to recommend conditions for sulfonylation or amidation steps .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
- Case Study : If X-ray data (via SHELXL) suggests planar geometry for the oxazolidine ring, but NMR indicates puckering:
- Cross-Validation : Use variable-temperature NMR to assess ring flexibility.
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to reconcile structural discrepancies .
Q. How can molecular docking elucidate interactions with biological targets?
- Protocol :
- Target Preparation : Retrieve protein structures (e.g., enzymes) from the PDB. Remove water molecules and add hydrogens.
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand binding. Focus on the ethanediamide linker’s hydrogen-bonding potential and the sulfonyl group’s steric effects .
- Validation : Compare docking scores with in vitro assays (e.g., enzyme inhibition IC50) to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
